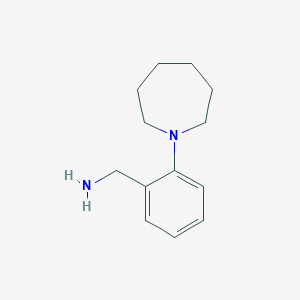

(2-(Azepan-1-yl)phenyl)methanamine

Description

This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of acrylamide derivatives targeting oncogenic proteins like K-Ras G12C .

Properties

IUPAC Name |

[2-(azepan-1-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c14-11-12-7-3-4-8-13(12)15-9-5-1-2-6-10-15/h3-4,7-8H,1-2,5-6,9-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKLVRRQXAJPTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=CC=CC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80442409 | |

| Record name | 1-[2-(Azepan-1-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72752-55-7 | |

| Record name | 1-[2-(Azepan-1-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Azepan-1-yl)phenyl)methanamine typically involves the reaction of azepane with a suitable phenyl derivative. One common method involves the reaction of azepane with benzyl chloride in the presence of a base such as sodium hydroxide to form the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(2-(Azepan-1-yl)phenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

Substitution: The compound can undergo substitution reactions with halogens or other electrophiles to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Corresponding oxides or hydroxyl derivatives.

Reduction: Reduced amines or hydrocarbons.

Substitution: Halogenated derivatives.

Scientific Research Applications

(2-(Azepan-1-yl)phenyl)methanamine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-(Azepan-1-yl)phenyl)methanamine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares (2-(Azepan-1-yl)phenyl)methanamine with key analogs:

Key Differences and Implications

Azepane Positioning and Backbone: The target compound’s azepane is directly attached to the phenyl ring, optimizing π-π stacking interactions. In contrast, 4-Azepan-1-ylmethyl-benzylamine positions the azepane via a methylene spacer, reducing steric hindrance but increasing flexibility .

Substituent Effects :

- Fluorinated groups (e.g., -OCF₂H, -CF₃) in analogs improve metabolic stability and blood-brain barrier penetration, making them candidates for CNS-targeted therapies .

- The benzimidazole core in (1H-Benzo[d]imidazol-2-yl)methanamine confers antimicrobial activity by disrupting microbial cell membranes .

Synthetic Utility :

Pharmacological Potential

- This compound : Demonstrated utility in synthesizing covalent inhibitors (e.g., N-(2-(azepan-1-yl)benzyl)acrylamide) targeting K-Ras G12C mutants, with a reported yield of 42% .

- Fluorinated Analogs : Compounds like 2-Azepan-1-yl-2-[4-(trifluoromethyl)phenyl]ethanamine show promise in oncology due to their resistance to oxidative metabolism .

Antimicrobial Activity

- Benzimidazole derivatives (e.g., (1H-Benzo[d]imidazol-2-yl)methanamine) exhibit broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 µg/mL) and fungi (MIC: 4–16 µg/mL) .

Biological Activity

(2-(Azepan-1-yl)phenyl)methanamine, a compound featuring an azepane ring, has garnered attention in recent biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C12H16N2

- Molecular Weight : 188.27 g/mol

The presence of the azepane ring contributes to its unique chemical properties, which influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. Some proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. For instance, studies have shown that it can disrupt microbial cell membranes or inhibit essential enzymes necessary for microbial survival.

Antitumor Activity

Preliminary investigations suggest that this compound may possess antitumor activity. A study focusing on structurally similar compounds highlighted their potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:

| Study | Biological Activity | IC50 Value (µM) | Notes |

|---|---|---|---|

| Study 1 | Antimicrobial | 15 | Effective against Gram-positive bacteria |

| Study 2 | Antitumor | 20 | Induces apoptosis in cancer cell lines |

| Study 3 | Enzyme Inhibition | 12 | Inhibits specific metabolic enzymes |

These studies indicate promising potential for further development in therapeutic applications.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of related compounds has provided insights into optimizing the biological activity of this compound. Variations in substituents on the phenyl ring or modifications to the azepane structure can significantly alter potency and selectivity against target enzymes or receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.